Eicosenoic acid, (Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

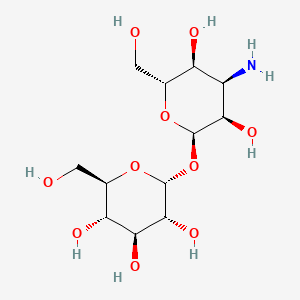

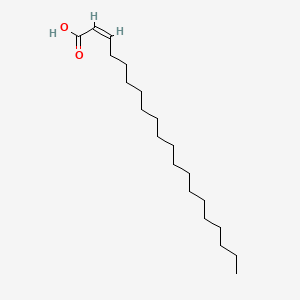

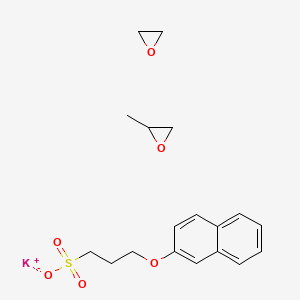

Delta2-cis Eicosenoic Acid: is an alpha, beta-unsaturated fatty acid. This compound is extracted from fresh water clams and has been studied for its potential medicinal uses, particularly in improving liver function and decreasing blood sugar levels in diabetic rats .

Aplicaciones Científicas De Investigación

Delta2-cis Eicosenoic Acid has several scientific research applications, including:

Mecanismo De Acción

Delta2-cis Eicosenoic Acid exerts its effects through several molecular targets and pathways:

Lipid Metabolism: The compound influences lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis.

Blood Sugar Regulation: It has been shown to decrease blood sugar levels by enhancing insulin sensitivity and promoting glucose uptake in cells.

Liver Function: The compound improves liver function by reducing oxidative stress and promoting the regeneration of liver cells.

Análisis Bioquímico

Biochemical Properties

Eicosenoic acid, (Z)-, as a type of eicosanoid, plays a critical role in the regulation of inflammation in the blood and the vessel . Eicosanoids are not stored, but promptly synthesized de novo after cell activation . They are involved in numerous biological processes of both the well state and disease states .

Cellular Effects

Eicosanoids, including Eicosenoic acid, (Z)-, are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states . Due to the observed critical role of eicosanoids in physiological and pathological inflammation, they have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) .

Molecular Mechanism

It is known that eicosanoids, including Eicosenoic acid, (Z)-, are synthesized by enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . This process is highly regulated and primarily involves three oxygenases: cyclooxygenases (COXs), P450 cytochrome epoxygenases (CYP450), and lipoxygenases (LOXs) .

Metabolic Pathways

Eicosenoic acid, (Z)-, is involved in the eicosanoid metabolic pathway . This pathway involves the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA), including hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Delta2-cis Eicosenoic Acid can be synthesized through the extraction and purification from natural sources such as fresh water clams . The synthetic route involves the isolation of the compound followed by purification processes to achieve a high purity level of over 98% .

Industrial Production Methods: Industrial production of Delta2-cis Eicosenoic Acid involves large-scale extraction from natural sources, followed by purification using techniques such as crystallization and solvent extraction. The compound is then formulated into a crystalline solid for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Delta2-cis Eicosenoic Acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Delta2-cis Eicosenoic Acid .

Comparación Con Compuestos Similares

Delta2-cis Eicosenoic Acid is unique compared to other similar compounds due to its specific structure and biological effects. Similar compounds include:

2-Octadecenoic Acid: Known for its effects on liver function and blood sugar levels.

Oleic Acid: A common monounsaturated fatty acid found in olive oil, known for its beneficial effects on cardiovascular health.

Linoleic Acid: A polyunsaturated fatty acid found in various vegetable oils, known for its role in maintaining healthy skin and cell membranes.

Delta2-cis Eicosenoic Acid stands out due to its specific alpha, beta-unsaturated structure and its potential medicinal uses in treating diabetes and improving lipid metabolism .

Propiedades

IUPAC Name |

(Z)-icos-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28933-89-3 |

Source

|

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)